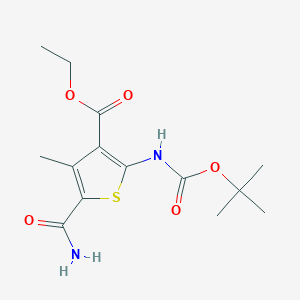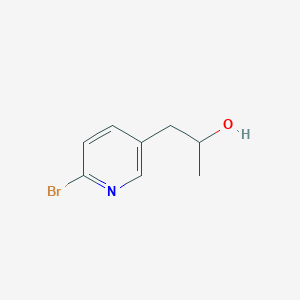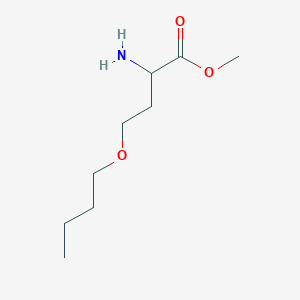![molecular formula C9H15BrO B15301966 2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
2-Bromo-7-oxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-oxaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a bromine atom attached to a spirocyclic framework that includes an oxygen atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-oxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to optimize the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The industrial production process also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-oxaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted spirocyclic compounds.
Oxidation Reactions: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduced derivatives with functional groups such as alcohols or alkanes.
Applications De Recherche Scientifique
2-Bromo-7-oxaspiro[4.5]decane finds diverse applications in scientific research due to its unique structure and reactivity. Some of the key applications include:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-oxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The bromine atom and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biological research.
Comparaison Avec Des Composés Similaires
2-Bromo-7-oxaspiro[4.5]decane can be compared with other similar spirocyclic compounds, such as:
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with an oxygen and nitrogen atom in the spirocyclic framework.
2-bromo-8-oxaspiro[4.5]decane: A similar compound with a different position of the oxygen atom in the spirocyclic structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
3-bromo-7-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15BrO/c10-8-2-4-9(6-8)3-1-5-11-7-9/h8H,1-7H2 |
Clé InChI |
ALZTYARYAXDOAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(C2)Br)COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)


![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)


![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)


